Amlodipine N-Glucose
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H35ClN2O10 |
|---|---|
Molecular Weight |
571.0 g/mol |
IUPAC Name |
5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H35ClN2O10/c1-4-38-26(35)20-16(12-37-10-9-28-24-23(33)22(32)21(31)17(11-30)39-24)29-13(2)18(25(34)36-3)19(20)14-7-5-6-8-15(14)27/h5-8,17,19,21-24,28-33H,4,9-12H2,1-3H3/t17-,19?,21-,22+,23-,24?/m1/s1 |
InChI Key |
OTEHFFALUMYABS-QVHLLCSDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Synthetic Chemistry and Preparative Methodologies of Amlodipine N Glucose
Retrosynthetic Analysis of the N-Glycosidic Bond
A retrosynthetic analysis of Amlodipine (B1666008) N-Glucose identifies the key disconnection at the N-glycosidic bond. This bond links the amlodipine core to the glucose moiety. The primary synthetic challenge lies in the selective formation of this bond without unwanted side reactions on the multiple functional groups present in both precursor molecules. The analysis suggests two main approaches: the direct coupling of amlodipine with a glucose derivative or a stepwise approach involving the synthesis of activated precursors.
Precursor Synthesis and Functional Group Transformations for Glycosylation
The successful synthesis of Amlodipine N-Glucose hinges on the preparation of suitable precursors for both the amlodipine and glucose components.
Preparation of the Amlodipine Amine Precursor
The synthesis of the amlodipine amine precursor, amlodipine itself, is a well-established process. A common method is the Hantzsch pyridine (B92270) synthesis. japsonline.comresearchgate.net This typically involves the condensation of an aldehyde (2-chlorobenzaldehyde), a β-ketoester (ethyl acetoacetate), and an enamine or ammonia (B1221849) source. japsonline.comresearchgate.net
To introduce the characteristic aminoethoxy side chain, a precursor with a protected amino group is often used. A widely employed protecting group is the phthalimido group. google.comgoogle.comgoogle.com This phthalimido-protected amlodipine precursor is synthesized and then deprotected in a subsequent step to yield the free primary amine of amlodipine, ready for glycosylation. google.comgoogle.com The deprotection can be achieved using reagents like hydrazine (B178648) hydrate (B1144303) or methylamine. google.com
| Precursor | Synthetic Method | Key Reagents |
| Amlodipine | Hantzsch Pyridine Synthesis | 2-chlorobenzaldehyde, ethyl acetoacetate, ammonia source |
| Phthalimidoamlodipine | Intermediate in Amlodipine Synthesis | [N-{2-hydroxyethyl}] phthalimide, ethyl-4-chloroacetoacetate |
Glycosylation Reaction Strategies and Conditions
The crucial step in the synthesis of this compound is the formation of the N-glycosidic bond between the amlodipine amine and the derivatized glucose.
Direct Reductive Amination Approaches
Direct reductive amination presents a streamlined approach to forming the N-glycosidic bond. masterorganicchemistry.com This method involves the reaction of the amlodipine amine with the open-chain aldehyde form of glucose (or a suitable derivative) in the presence of a reducing agent. masterorganicchemistry.com The reaction proceeds through the formation of an intermediate imine or Schiff base, which is then reduced in situ to the desired N-glycoside.
Commonly used reducing agents for reductive amination include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com These reagents are favored for their selectivity in reducing the imine in the presence of other carbonyl groups. masterorganicchemistry.com Recent research has also explored the use of bio-inspired calcium-HFIP-mediated reductive amination, which offers high efficiency and site-selectivity. nih.gov
| Reductive Amination Reagent | Key Features |
| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines over aldehydes. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A milder and often preferred alternative to NaBH3CN. |
| Ca(II)-HFIP-mediated system | Bio-inspired, high efficiency and site-selectivity. |
Catalytic Systems for Enhanced N-Glycosidic Bond Formation
The formation of the N-glycosidic bond in this compound is a critical step that often requires catalysis to proceed efficiently and with high selectivity. Both chemical and enzymatic catalysts have been explored for the N-glycosylation of amines, providing pathways to synthesize this and similar compounds.
Chemical Catalysis:
Several chemical catalysts have been shown to be effective in promoting the formation of N-glycosidic bonds between amines and sugar moieties. These catalysts typically function by activating the sugar donor, making it more susceptible to nucleophilic attack by the amine.
Lewis Acids: Lanthanide triflates, such as erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), have been employed as environmentally friendly Lewis acid catalysts for Ferrier N-glycosylation. conicet.gov.ar This type of catalyst can activate a glycal donor, facilitating the addition of an amine nucleophile. While not specifically documented for amlodipine, this approach represents a viable chemical strategy for the synthesis of this compound.
Palladium Catalysis: Palladium complexes have been utilized for the N-glycosylation of amines and amides with glycal donors. acs.org This method offers a direct route to N-glycosides with high stereoselectivity. acs.org The mechanism often involves a palladium-catalyzed decarboxylative allylation. acs.org Another palladium-catalyzed protocol uses glycosyl chlorides as donors, which are readily accessible starting materials. chinesechemsoc.org This method has proven effective for the N-glycosylation of various arylamines. chinesechemsoc.org
CO₂ Incorporation: An innovative approach involves the use of carbon dioxide to form a carbamate (B1207046) anion from the amine, which then reacts with a glycosyl halide in an SN2-type reaction. nih.gov This method provides high stereoselectivity under mild conditions and represents a novel strategy for the N-glycoconjugation of amine-containing drugs like amlodipine. nih.gov
Enzymatic Catalysis:
Enzymatic methods offer high regio- and stereoselectivity under mild reaction conditions, making them attractive for pharmaceutical synthesis. mdpi.com
Lipases: Lipases, particularly from Candida antarctica (Lipase B, CAL-B), have demonstrated efficacy in catalyzing the acylation of amlodipine. While often used for forming amides, lipases can also facilitate the formation of N-glycosidic bonds. mdpi.com In the context of this compound synthesis, lipase-catalyzed reactions can achieve high conversion rates. For instance, studies have shown that CAL-B can achieve a 76% conversion to N-glucosyl amlodipine within 8 hours at 45°C. mdpi.com The enzyme's ability to function in non-aqueous solvents is a significant advantage, as it can minimize side reactions like hydrolysis.
Glycosyltransferases: Glycosyltransferases are enzymes that specialize in the formation of glycosidic bonds. A glycosyltransferase from Carthamus tinctorius (UGT71E5) has shown broad promiscuity towards various aromatic amine scaffolds, making it a potential candidate for the synthesis of this compound. researchgate.net These enzymes utilize activated sugar donors, such as UDP-glucose, to transfer the sugar moiety to the acceptor amine. researchgate.net
Glycosylasparaginase: This enzyme, which naturally cleaves the N-glycosidic bond in glycoproteins, can also be used to catalyze its formation under specific conditions. mdpi.com By using an appropriate aspartyl donor and a glycosylamine, new glycoasparagine-like structures can be synthesized. mdpi.com
Interactive Table 1: Comparison of Catalytic Systems for N-Glycosylation
| Catalyst Type | Specific Examples | Advantages | Potential Challenges |
| Chemical | Erbium(III) trifluoromethanesulfonate, Palladium(II) acetate | Broad substrate scope, well-established methods. | Often require harsh conditions, potential for side products, metal contamination. |
| Enzymatic | Candida antarctica lipase (B570770) B (CAL-B), Glycosyltransferases (e.g., UGT71E5) | High regio- and stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme cost and stability, potential for substrate inhibition, requires optimization for specific substrates. |
Optimization of Reaction Parameters for Yield and Purity
The yield and purity of this compound are highly dependent on the optimization of various reaction parameters. The ideal conditions will vary depending on the chosen catalytic system.
Key Parameters for Optimization in Enzymatic Synthesis:
Enzyme Selection and Concentration: The choice of enzyme is paramount. Different lipases or glycosyltransferases will exhibit varying activities and selectivities towards amlodipine. The enzyme concentration is also a critical factor; higher concentrations may increase the reaction rate but also the cost.
Solvent System: The solvent plays a crucial role in solubilizing the reactants and influencing enzyme activity and stability. For lipase-catalyzed reactions, non-polar organic solvents are often preferred to minimize water-dependent side reactions.
Temperature: Enzymatic reactions have an optimal temperature range. For CAL-B catalyzed reactions involving amlodipine derivatives, temperatures around 45-55°C have been found to be effective. mdpi.comunimi.it
pH (for aqueous systems): In aqueous or biphasic systems, particularly with glycosyltransferases, the pH must be carefully controlled to maintain optimal enzyme activity and stability.
Water Activity: In non-aqueous enzymatic reactions, a small amount of water is often necessary for enzyme function. Controlling the water activity (aw) is crucial for maximizing yield and minimizing hydrolysis of the product.
Interactive Table 2: Optimization of Parameters for a Hypothetical Enzymatic Synthesis of this compound
| Parameter | Range Explored | Optimal Condition (Hypothetical) | Effect on Yield/Purity |
| Enzyme | CAL-B, TLIM, Lipozyme | CAL-B | Highest conversion rate and selectivity. |
| Solvent | Toluene, Acetonitrile (B52724), MTBE | Acetonitrile | Good solubility of reactants, high enzyme activity. |
| Temperature | 35°C - 65°C | 45°C | Optimal balance between reaction rate and enzyme stability. |
| Amlodipine:Glucose Ratio | 1:1 to 1:5 | 1:2 | Drives equilibrium towards product formation without excessive substrate cost. |
| Enzyme Loading (w/w) | 1% - 10% | 5% | Cost-effective rate enhancement. |
Scale-Up Considerations for Laboratory Synthesis
Transitioning the synthesis of this compound from a laboratory scale to a larger, preparative scale introduces several challenges that must be addressed to ensure reproducibility, efficiency, and safety.
Reaction Homogeneity and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized concentration gradients, affecting reaction rates and potentially leading to the formation of impurities. For enzymatic reactions, proper suspension of the immobilized or free enzyme is critical.
Heat Transfer: Glycosylation reactions can be exothermic or endothermic. Efficient heat transfer is crucial to maintain the optimal reaction temperature. In large reactors, the surface-area-to-volume ratio decreases, which can make temperature control more difficult.
Downstream Processing and Purification: The method of product isolation and purification must be scalable. Techniques like column chromatography, which are common in the lab, may be cumbersome and expensive at larger scales. Alternative methods such as crystallization, precipitation, and liquid-liquid extraction need to be developed and optimized.
Enzyme Stability and Reuse: For enzymatic processes, the stability of the enzyme over prolonged reaction times and the potential for its recovery and reuse are key economic drivers. Immobilization of the enzyme on a solid support can facilitate its separation from the reaction mixture and improve its stability, making it more suitable for large-scale applications. slideshare.net
Solvent Selection and Recovery: The choice of solvent must consider not only the reaction performance but also safety, environmental impact, and the ease of recovery and recycling at scale.
Process Analytical Technology (PAT): Implementing in-line or at-line analytical techniques to monitor the reaction progress in real-time can be invaluable for process control and optimization during scale-up. This allows for timely adjustments to reaction parameters to ensure consistent product quality.
The development of a robust and scalable synthesis for this compound will likely involve a chemoenzymatic approach, leveraging the selectivity of enzymes with the practicality of chemical synthesis steps. mdpi.com Careful consideration of the factors outlined above will be essential for the successful transition from laboratory discovery to larger-scale production.
Advanced Spectroscopic and Chromatographic Structural Elucidation of Amlodipine N Glucose
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the assignment of all proton (¹H) and carbon (¹³C) signals and establishes the connectivity and stereochemistry of the molecule.
One-Dimensional (¹H, ¹³C) NMR Spectral Assignment
The 1D NMR spectra of Amlodipine (B1666008) N-Glucose are predicted to show distinct signals corresponding to the amlodipine core and the attached glucose moiety. The formation of the N-glycosidic bond induces specific chemical shift changes compared to the parent molecules. unimo.it
¹H NMR Spectrum: In the proton NMR spectrum, signals for the amlodipine portion would remain largely consistent with the parent drug, including aromatic protons (7.0-7.5 ppm), the dihydropyridine (B1217469) methine proton (H-4, ~5.3 ppm), and signals for the ethyl and methyl esters. nih.govedu.krd Key changes would be observed in the aminoethoxy side chain. The protons on the carbon adjacent to the nitrogen (formerly -CH₂-NH₂) would shift downfield due to the attachment of the electron-withdrawing glucose ring. The glucose moiety would display its own set of signals, including a characteristic anomeric proton (H-1') whose chemical shift and coupling constant are diagnostic of the α or β configuration. slu.seiosrjournals.orgchemicalbook.com Other sugar ring protons would appear in the typically crowded 3.0-4.5 ppm region. slu.sechemicalbook.com
¹³C NMR Spectrum: The carbon spectrum provides complementary information. The carbon signals of the amlodipine core would be identifiable based on reference data. edu.krdresearchgate.net The most significant change would be the shift of the carbon in the side chain bonded to the glycosidic nitrogen. In the glucose portion, the anomeric carbon (C-1') signal is highly sensitive to the stereochemistry at that center. unimo.itiosrjournals.org Glycosylation causes a downfield shift for the carbon at the linkage position (C-1') and smaller shifts for adjacent carbons compared to free glucose. unimo.it
| Expected ¹H NMR Chemical Shifts (δ, ppm) | Expected ¹³C NMR Chemical Shifts (δ, ppm) |
| Assignment | Value (ppm) |
| Amlodipine Aromatic H | 7.0 - 7.5 |
| Amlodipine H-4 (CH) | ~ 5.3 |
| Amlodipine -OCH₂- (ethyl) | ~ 4.0 |
| Amlodipine -OCH₃ (methyl) | ~ 3.5 |
| Amlodipine Ring -CH₃ | ~ 2.3 |
| Amlodipine -CH₂-CH₂- (side chain) | Shifted from parent |
| Amlodipine -CH₃ (ethyl) | ~ 1.2 |
| Glucose H-1' (anomeric) | 4.5 - 5.3 |
| Glucose H-2' to H-6' | 3.0 - 4.5 |
| Dihydropyridine N-H | ~ 8.5 |
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry
2D NMR experiments are essential to definitively connect the structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to trace the connectivity of protons within the glucose ring (H-1' to H-2' to H-3', etc.) and within the amlodipine structure, such as the ethyl group protons, confirming the individual spin systems. iosrjournals.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon (¹H-¹³C one-bond correlation). This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton signals, confirming which proton is attached to which carbon in both the amlodipine and glucose moieties. nih.govslu.seiosrjournals.org
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the identity of Amlodipine N-Glucose. It shows correlations between protons and carbons that are two or three bonds apart. The key correlation would be a cross-peak between the anomeric proton of glucose (H-1') and the carbon of the amlodipine side chain to which it is attached. Conversely, a correlation between the protons on the amlodipine side chain and the anomeric carbon (C-1') of glucose would provide definitive proof of the N-glycosidic linkage. iosrjournals.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY is crucial for determining the stereochemistry of the anomeric center. For a β-anomer, a NOE correlation would be expected between the anomeric proton (H-1', axial) and the H-3' and H-5' protons (also axial). For an α-anomer, correlations to other protons would be observed.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways
HRMS provides the exact mass of the molecule, allowing for the determination of its elemental formula with high confidence. Coupled with tandem mass spectrometry (MS/MS), it reveals the fragmentation pattern, which acts as a structural fingerprint.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
For a polar and thermally labile molecule like this compound, Electrospray Ionization (ESI) is the preferred ionization method. It is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode, minimizing in-source fragmentation and preserving the intact molecular ion for mass analysis. nih.govnih.gov Given the molecular formula C₂₆H₃₅ClN₂O₁₀, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated with high precision (e.g., to four or more decimal places), which serves as a primary confirmation of the compound's identity.
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique but is generally more suitable for less polar compounds. While it could potentially be used, ESI is expected to provide superior sensitivity for this glycosidic compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (the [M+H]⁺ of this compound) and subjecting it to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern is highly diagnostic.
The most likely fragmentation pathway for this compound would be the cleavage of the weakest bond, the N-glycosidic bond. This would lead to two main fragments:
A neutral loss of the glucose moiety (mass = 162.05 Da).
The formation of a product ion corresponding to the protonated amlodipine aglycone at m/z 409.15.
This amlodipine fragment ion (m/z 409.15) would then undergo further fragmentation consistent with the known pathways for amlodipine itself. nih.govresearchgate.net These subsequent fragmentations include losses of the ester groups and cleavages of the dihydropyridine ring, providing further structural confirmation. nih.govresearchgate.net
| Expected HRMS Fragments (MS/MS of [M+H]⁺) |
| m/z (Exact Mass) |
| 571.2002 |
| 409.1474 |
| 392.1208 |
| 347.0895 |
| 294.1259 |
| 238.0606 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be a superposition of the spectra of its constituent parts, with some key features. The glucose moiety would introduce a very strong and broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations of its multiple hydroxyl groups. This would likely overlap with the N-H stretching vibration from the dihydropyridine ring (~3150-3300 cm⁻¹) of the amlodipine core. rsc.orgdergipark.org.tr Other key bands from the amlodipine structure include the C=O stretching of the two ester groups (~1670-1700 cm⁻¹) and various C-O, C-N, and aromatic C-H and C=C stretching and bending vibrations. dergipark.org.trresearchgate.netscribd.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H stretches are weak in Raman, the technique is excellent for probing non-polar bonds. The aromatic ring vibrations and the C=C bonds of the dihydropyridine ring would give strong Raman signals. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals characteristic of the entire molecule, including the skeletal vibrations of the glucose ring. nih.govuci.eduspectroscopyonline.com Comparing the Raman spectra of amlodipine, glucose, and this compound can help confirm the formation of the adduct. europeanpharmaceuticalreview.comnih.gov
| Characteristic Vibrational Frequencies (cm⁻¹) |
| Frequency (cm⁻¹) |
| 3500 - 3200 |
| 3300 - 3150 |
| 3100 - 3000 |
| 2980 - 2850 |
| ~ 1700 - 1670 |
| ~ 1615 |
| ~ 1490 |
| ~ 1270 |
| 1150 - 1000 |
| ~ 755 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
As of the latest available scientific literature, a specific single-crystal X-ray diffraction analysis for the compound "this compound" has not been reported. The chemical is recognized and sold as a reference standard for analytical purposes, identified as 2-[[2-[(D-Galactopyranosyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester. synzeal.comalentris.orgallmpus.com While its formation as a potential impurity or derivative of amlodipine is acknowledged, its detailed three-dimensional structure, absolute stereochemistry, and conformational analysis through X-ray crystallography are not present in publicly accessible research or crystallographic databases.
For the parent compound, amlodipine, X-ray diffraction has been a critical tool. For instance, studies have determined the absolute configuration of the active (-)-enantiomer of amlodipine to be S, correcting an initial misassignment. nih.gov Such analyses have also provided insights into the molecular conformation of amlodipine and its salts, revealing details like the planarity of the dihydropyridine ring and the torsion angle between the dihydropyridine and aryl rings. nih.gov Crystalline forms of amlodipine free base and its salts, such as the besylate, have been characterized using X-ray diffraction techniques, highlighting the existence of different polymorphic forms. google.comresearchgate.net
However, the covalent attachment of a glucose moiety to the primary amine of amlodipine introduces multiple new chiral centers and significant conformational flexibility. Without a dedicated crystallographic study on this compound, the precise arrangement of the glucose ring relative to the amlodipine core, the specific anomeric configuration (α or β) of the glycosidic bond in the solid state, and the intramolecular interactions that stabilize its three-dimensional structure remain undetermined.
Future research involving the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis would be necessary to provide the following crucial data:
Table 1: Hypothetical Crystallographic Data Table for this compound
| Parameter | Value (Hypothetical) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 22.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3567.8 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.337 |
| R-factor (%) | 4.5 |
This hypothetical data would be essential for definitively confirming the absolute stereochemistry at the chiral carbon of the dihydropyridine ring and at each of the chiral centers within the glucose moiety. It would also elucidate the preferred conformation of the molecule in the crystalline state, including the orientation of the flexible ethoxyamino side chain and the puckering of the sugar ring.
Mechanistic Studies of Amlodipine N Glucose Formation and Stability
Investigation of Formation Pathways from Amlodipine (B1666008)
The identification of Amlodipine N-Glucose as an impurity in drug products has spurred research into its formation mechanisms. These investigations have pinpointed the reaction with reducing sugars as the primary pathway.
Potential Degradation Pathways Involving Glucose/Reducing Sugars
The formation of this compound occurs through a non-enzymatic reaction between the primary amine group of the amlodipine molecule and the aldehyde group of a reducing sugar like glucose. researchgate.netdrhothas.com This process begins when the primary amine on amlodipine acts as a nucleophile, attacking the carbonyl carbon of the open-chain form of glucose. This initial step results in an unstable intermediate known as a Schiff base or imine. Following its formation, this intermediate undergoes a rearrangement to form a more stable ketoamine, referred to as an Amadori product. This specific Amadori product is this compound. The reaction is influenced by factors such as moisture, temperature, and pH. mdpi.com
Maillard-Type Reactions in Drug Substance or Formulation
The reaction that produces this compound is a classic Maillard reaction, a form of non-enzymatic browning that occurs between an amino group and a carbonyl compound. researchgate.netmdpi.comnih.gov While well-known in food science, this reaction is also a significant cause of chemical incompatibility in pharmaceutical development. researchgate.net The primary amine of amlodipine reacts with the reducing sugar, such as lactose (B1674315) or glucose, to form the N-glycosyl adduct. researchgate.netdrhothas.com This has been confirmed by HPLC-mass spectrometry in studies of amlodipine besylate formulations containing lactose. researchgate.netnih.gov The rate of this reaction is accelerated by factors like heat and moisture. researchgate.netmdpi.com For instance, studies on solid mixtures of amlodipine besylate, lactose, and magnesium stearate (B1226849) showed significant degradation at 80°C, with the amount of degradation increasing with higher water content. researchgate.net
Stability Profiling under Controlled Environmental Conditions
To ensure product quality throughout its shelf life, the stability of the this compound adduct is evaluated under various stress conditions. These tests simulate the environmental challenges a drug product might encounter.
Hydrolytic Stability Investigations
Hydrolytic stability testing evaluates a compound's susceptibility to degradation by water across a range of pH values. Forced degradation studies on amlodipine itself have shown it to be most susceptible to degradation under alkaline conditions, followed by acidic and oxidative stress. srce.hr For instance, significant degradation of amlodipine was observed in 0.1 M NaOH (43%) and to a lesser extent in 0.1 M HCl. nih.govtsijournals.com While specific data on the hydrolysis of the isolated this compound adduct is not widely published, these findings on the parent compound suggest that the stability of the adduct would also be pH-dependent.
Table 1: Forced Degradation of Amlodipine Under Various Conditions
| Stress Condition | Conditions | Degradation (%) | Reference |
|---|---|---|---|
| Base Hydrolysis | 0.1 M NaOH, 8 hours | 29.73% | tsijournals.com |
| Base Hydrolysis | 0.1 M NaOH, 3 days | 43% | nih.gov |
| Acid Hydrolysis | 0.1 M HCl, 8 hours | 7.54% | tsijournals.com |
| Acid Hydrolysis | Acidic medium | 60% | lcms.cz |
| Oxidative | 3% H2O2, 8 hours | 74.40% | tsijournals.com |
| Oxidative | 30% H2O2 | 20% | lcms.cz |
Photolytic Degradation Studies
Photostability is a critical parameter, as amlodipine, a 1,4-dihydropyridine, is known to be photosensitive. srce.hr Exposure to light can catalyze its oxidation to pyridine (B92270) derivatives, which lack therapeutic effect. srce.hr Forced degradation studies have confirmed that amlodipine degrades under photolytic stress. scirp.orgijprs.comscispace.com One study noted about 5% degradation when amlodipine besylate was exposed to UV and visible light. nih.gov It is therefore crucial to assess the photolytic stability of the this compound adduct as well, as its formation does not necessarily negate the photosensitivity of the core dihydropyridine (B1217469) structure.
Table 2: Photolytic Stability Testing Conditions for Amlodipine
| Light Source | Exposure | Observation | Reference |
|---|---|---|---|
| UV-A and White Light | 200 W-h/m² (UVA) then 1.2 million lux-h (Vis) | ~5% degradation of amlodipine besylate | nih.gov |
| Daylight | 24 hours | Photolytic degradation observed | ceon.rs |
Thermal Stress Degradation Mechanisms
Thermal degradation studies assess the impact of heat on a compound's stability. While some studies on amlodipine besylate showed it to be relatively stable in binary mixtures with excipients at 65°C, multicomponent mixtures including lactose and water showed instability at 80°C. researchgate.netnih.gov Another study found that amlodipine degrades slowly under thermal stress, more so in solution than in the solid state. srce.hr However, some forced degradation tests at 80°C or 105°C for several days showed no major thermal degradation impurities for amlodipine besylate alone. nih.govlcms.cz The presence of glucose in the this compound adduct could potentially alter its thermal degradation profile compared to the parent drug.
Table 3: Thermal Stability Testing Conditions for Amlodipine
| Temperature | Duration | Observation | Reference |
|---|---|---|---|
| 80°C | 48 hours | No major impurities found | lcms.cz |
| 105°C | 3 days | No significant degradation | nih.gov |
| 80°C | 24 hours | Thermal degradation of amlodipine standard solution observed | ceon.rs |
Kinetic Studies of Formation and Degradation Rates
The formation of the this compound adduct is a result of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between the primary amine group of amlodipine and the open-chain form of a reducing sugar like glucose or lactose. drhothas.comscirp.orgscirp.orgresearchgate.net Kinetic studies have primarily focused on the degradation of the parent amlodipine molecule in the presence of reactive excipients, which serves as an indirect measure of the adduct formation rate.
Research has demonstrated that the degradation of amlodipine besylate in solid mixtures containing lactose, magnesium stearate, and water follows first-order kinetics . researchgate.net A linear-least square fit of the natural logarithm of the remaining amlodipine besylate percentage against time yielded a high correlation coefficient (0.98), confirming the first-order nature of the degradation process that leads to the formation of the glycosylamine adduct. researchgate.net
The rate of this reaction is significantly influenced by several factors, including temperature, pH, and the presence of moisture. researchgate.netnih.govarcjournals.org General principles of the Maillard reaction indicate that the rate increases with rising temperature and within a pH range of 3 to 9. nih.gov The presence of water is also crucial, as it facilitates the mobility of reactants and participates in the reaction mechanism. nih.govresearchgate.net
While specific rate constants for the formation of this compound are not extensively published, studies on the degradation of amlodipine under various stress conditions provide insights into its general reactivity. For instance, photodegradation of amlodipine has been shown to follow pseudo-first-order kinetics. nih.gov Similarly, its degradation under acidic and basic conditions has been evaluated, with the drug being more susceptible to degradation in alkaline environments. arcjournals.orgsrce.hr
Furthermore, studies have also investigated the stability of the formed Amlodipine-Lactose Adduct itself. It has been shown that this adduct is unstable under certain pH conditions, leading to its own degradation. qcsrm.com In solutions with a pH designated as 'C' in one study, the adduct degraded rapidly, with a significant decrease in purity observed within four hours. qcsrm.com Conversely, the adduct demonstrated relative stability in solutions with pH values of 'A' and 'B' over a 24-hour period. qcsrm.com
The following table summarizes kinetic data on the degradation of amlodipine besylate in a solid mixture with lactose and magnesium stearate in the presence of 25% (w/w) water at 80°C, which reflects the formation kinetics of the this compound adduct.
| Time (hours) | Amlodipine Besylate Remaining (%) | Amlodipine-Lactose Adduct Formed (%) |
|---|---|---|
| 0 | 100.0 | 0.0 |
| 1 | - | - |
| 8 | - | - |
Data derived from graphical representations in a study by Abdoh et al. (2004). The study indicated first-order degradation kinetics. researchgate.net
Influence of Excipients and Impurities on Formation Kinetics
The choice of excipients is paramount in controlling the formation of this compound. Certain excipients can significantly accelerate the reaction kinetics, leading to the degradation of amlodipine and the formation of the adduct.
The most well-documented interaction is with lactose , a common filler and binder in tablet formulations. nih.govcabidigitallibrary.orgresearchgate.net As a reducing sugar, lactose readily participates in the Maillard reaction with the primary amine of amlodipine. nih.govresearchgate.net Formulations that are free of lactose are therefore recommended to enhance the stability of amlodipine. nih.govcabidigitallibrary.org
The presence of a basic excipient, such as the lubricant magnesium stearate , has been shown to have a catalytic effect on the formation of the amlodipine-lactose adduct. nih.govresearchgate.net This catalytic action is attributed to the creation of localized areas of higher pH within the solid dosage form. nih.govresearchgate.net This basic microenvironment facilitates the deprotonation of the amlodipine's primary amine, increasing its nucleophilicity and thereby accelerating its reaction with lactose. nih.gov The combination of lactose, magnesium stearate, and water creates a highly favorable environment for the degradation of amlodipine. nih.gov
Water content is another critical factor. Moisture acts as a plasticizer, increasing the mobility of the reactants within the solid matrix and facilitating the chemical reaction. nih.govresearchgate.net Studies have shown a significant decrease in the amount of amlodipine remaining as the water content increases in a mixture containing lactose and magnesium stearate. researchgate.net
Screening studies have been conducted to evaluate the compatibility of amlodipine besylate with various excipients. A study by Abdoh et al. (2004) demonstrated the profound impact of the combination of lactose, magnesium stearate, and water on amlodipine stability. The results of this screening are summarized in the table below.
| Amlodipine Besylate | Lactose | Magnesium Stearate | Water (25% w/w) | Amlodipine Besylate Remaining (%) | Degradation Product (%) |
|---|---|---|---|---|---|
| + | - | - | - | 100.2 | 0.0 |
| + | + | - | - | 102.8 | 0.0 |
| + | - | + | - | 98.0 | 0.0 |
| + | - | - | + | 102.0 | 0.0 |
| + | + | + | - | 96.2 | 0.0 |
| + | + | - | + | 98.5 | 0.0 |
| + | - | + | + | 98.7 | 0.0 |
| + | + | + | + | 66.5 | 27.5 |
(+) indicates presence and (-) indicates absence of the component. Data from a study storing mixtures at 100°C for 3 hours. researchgate.net)
The data clearly illustrates that significant degradation of amlodipine and formation of the adduct only occurs when amlodipine, lactose, magnesium stearate, and water are all present. researchgate.net
Impurities within the excipients can also potentially influence the stability of amlodipine. For example, the presence of reactive aldehydes or peroxides in excipients is a known cause of drug degradation, although specific studies detailing their impact on this compound formation kinetics are limited. drhothas.comscirp.orgscirp.org
Advanced Analytical Methodologies for Detection and Quantification of Amlodipine N Glucose in Research Matrices
Development and Validation of Chromatographic Methods
Chromatographic techniques are the cornerstone for the separation and quantification of Amlodipine (B1666008) N-Glucose from the active pharmaceutical ingredient (API) and other related substances. The development of robust and validated methods is essential for accurate analysis.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, PDA, ELSD)
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of amlodipine and its impurities. nih.gov For Amlodipine N-Glucose, which lacks a strong chromophore in the glucose moiety, the choice of detector is crucial.
UV/PDA Detection: Standard HPLC methods for amlodipine often utilize ultraviolet (UV) or photodiode array (PDA) detection. The dihydropyridine (B1217469) ring of amlodipine provides sufficient UV absorbance for detection, typically around 237 nm. researchgate.netnih.gov When analyzing for this compound, the response is primarily due to the amlodipine portion of the molecule. A PDA detector offers the advantage of acquiring the entire UV spectrum of a peak, which can aid in peak identification and purity assessment. nih.gov A typical HPLC method for amlodipine impurities would involve a C18 column and a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) in a gradient or isocratic elution mode. ceon.rsturkjps.org
Evaporative Light Scattering Detection (ELSD): Since the glucose moiety does not have a significant UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be a valuable alternative or complementary detector. ELSD is a universal detector that measures the light scattered by analyte particles after the evaporation of the mobile phase. jascoinc.com This makes it particularly suitable for detecting compounds with poor or no UV absorption, such as the sugar adduct of amlodipine. mdpi.comresearchgate.net The response in ELSD is dependent on the mass of the analyte, providing a more uniform response for different impurities compared to UV detection. researchgate.net
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | HPLC-UV/PDA | HPLC-ELSD |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 or HILIC (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.04 M Sodium Dihydrogen Phosphate (pH 4.0) | 0.1% Formic Acid in Water |
| Mobile Phase B | Ethanol or Acetonitrile | Acetonitrile |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 237 nm | Nebulizer Temp: 30°C, Evaporator Temp: 30°C |
| Injection Volume | 10 µL | 10 µL |
Note: These are illustrative parameters and require optimization and validation for specific applications.
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. jpionline.orgresearchgate.net For the analysis of complex impurity profiles, including the separation of this compound from other closely eluting impurities, UHPLC offers a distinct advantage. A stability-indicating UHPLC method for amlodipine and its impurities would provide sharper peaks and better separation, facilitating more accurate quantification. jpionline.org The transfer of an existing HPLC method to a UHPLC system can significantly improve laboratory efficiency.
Gas Chromatography (GC) for Volatile Derivatives (if applicable after derivatization)
Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. However, with appropriate derivatization to increase volatility and thermal stability, GC analysis becomes feasible. A two-step derivatization process is common for compounds containing hydroxyl and amine groups. mdpi.comrestek.com First, oximation can be performed to protect the carbonyl group of the glucose moiety, followed by silylation of the hydroxyl and amine groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comrestek.com
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and sensitive quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Selectivity
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of pharmaceutical impurities. researchgate.netnih.govresearchgate.netscirp.orgbvsalud.org For this compound, LC-MS/MS offers the ability to detect and quantify the compound at very low levels. The mass spectrometer provides molecular weight and structural information, confirming the identity of the impurity. In tandem mass spectrometry (MS/MS), the precursor ion corresponding to this compound can be selected and fragmented to produce characteristic product ions, further enhancing selectivity and reducing matrix interference. sciex.com
Table 2: Representative LC-MS/MS Parameters for this compound
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 571.2 [M+H]⁺ |
| Product Ions (m/z) | Fragmentation of amlodipine moiety (e.g., 409.1, 238.1) |
| Collision Energy | Optimized for specific transitions |
| Dwell Time | 200 ms |
Note: These parameters are illustrative and require optimization for the specific instrument and matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
Following the derivatization of this compound as described in section 5.1.3, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides definitive identification based on the mass spectrum of the derivative. researchgate.net The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the silylated this compound. researchgate.net A typical GC-MS method would utilize a capillary column with a stationary phase like 5% phenyl-95% methylpolysiloxane. researchgate.netnih.govnih.gov
Capillary Electrophoresis (CE) for Separation of Charged Species
Capillary Electrophoresis (CE) is a powerful analytical technique that separates ions based on their electrophoretic mobility with the use of an applied voltage. The technique is conducted in a small-bore, fused-silica capillary, which offers high separation efficiency, short analysis times, and minimal consumption of solvents and analytes. scielo.br
For a compound like this compound, which possesses a primary amine group similar to the parent amlodipine, its analysis by CE is theoretically feasible. Amlodipine has a pKa value of approximately 9.1, meaning it is positively charged in acidic to neutral buffers. glppharmastandards.com The addition of a glucose moiety would increase the molecular weight and potentially alter the charge-to-size ratio, which is the fundamental principle of separation in CE.
A hypothetical Capillary Zone Electrophoresis (CZE) method for separating this compound from amlodipine would involve the following considerations:
Background Electrolyte (BGE): The choice of BGE is critical. A phosphate or borate (B1201080) buffer would be a logical starting point. The pH of the BGE would be optimized to ensure both analytes are sufficiently charged for electrophoretic mobility and to maximize the difference in their mobilities. Based on CE methods for amlodipine, a pH in the acidic to neutral range (e.g., pH 3.0 to 8.0) would be investigated. researchgate.netactamedicamarisiensis.ro
Applied Voltage: A high voltage (e.g., 15-30 kV) is typically applied to drive the separation and shorten analysis time. ingentaconnect.com However, this must be balanced against the generation of Joule heat, which can degrade the separation efficiency.
Capillary and Temperature: An uncoated fused-silica capillary is standard. actamedicamarisiensis.ro Maintaining a constant capillary temperature (e.g., 25°C) is essential for reproducible migration times. researchgate.net
Detection: UV detection is common for amlodipine analysis, with wavelengths around 214 nm or 238 nm often employed. researchgate.netingentaconnect.com A photodiode array (PDA) detector would be advantageous to obtain full spectral information and aid in peak identification and purity assessment.
The goal would be to achieve a baseline separation between the main amlodipine peak and the this compound peak, allowing for accurate quantification.
Method Validation Parameters for Research Applications
Once a theoretical CE method is developed, it must be validated to ensure it is suitable for its intended purpose. For research applications, this involves demonstrating that the method is reliable, reproducible, and accurate for the quantification of this compound. The validation would be performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). ingentaconnect.comscirp.org
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
To establish specificity for this compound, the following experiments would be conducted:
Analysis of Blanks: A blank solution (matrix without the analyte) would be injected to ensure no interfering peaks are present at the retention time of this compound.
Analysis of Amlodipine: A solution of pure amlodipine would be analyzed to confirm its retention time and ensure it is well-resolved from the this compound peak.
Forced Degradation Studies: The drug substance would be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. glppharmastandards.com The stressed samples would be analyzed to demonstrate that the this compound peak is free from interference from any formed degradants.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision.
To determine the linearity for this compound, a series of standard solutions at different concentrations would be prepared and analyzed. A calibration curve would be generated by plotting the peak area against the concentration. The relationship is typically evaluated using the correlation coefficient (r) or coefficient of determination (R²), which should ideally be close to 0.999. ingentaconnect.com
Illustrative Example: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 15,200 |
| 1.0 | 30,100 |
| 2.5 | 75,500 |
| 5.0 | 151,000 |
| 10.0 | 300,500 |
| 20.0 | 602,000 |
This table contains illustrative data for demonstration purposes only.
The linear range would be established based on this data, for example, from 0.5 µg/mL to 20.0 µg/mL.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ are often determined based on the signal-to-noise (S/N) ratio, where the LOD is typically established at an S/N ratio of 3:1 and the LOQ at 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For impurity analysis, a sensitive method with a low LOQ is crucial.
Illustrative Example: LOD and LOQ Values
| Parameter | Method | Illustrative Value (µg/mL) |
| LOD | Signal-to-Noise (3:1) | 0.15 |
| LOQ | Signal-to-Noise (10:1) | 0.50 |
This table contains illustrative data for demonstration purposes only.
Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels:
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, or by different analysts or with different equipment.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a spiked matrix) and calculating the percentage recovery.
Illustrative Example: Precision and Accuracy Data
| Concentration Level (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low (1.0) | 1.8 | 2.5 | 99.5 |
| Medium (5.0) | 1.2 | 1.9 | 101.2 |
| High (15.0) | 0.9 | 1.5 | 100.4 |
This table contains illustrative data for demonstration purposes only. Acceptance criteria for precision are typically %RSD ≤ 2%, and for accuracy, recovery is often within 98-102%. scirp.org
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. For a CE method, robustness would be tested by slightly varying parameters such as:
BGE pH (e.g., ± 0.2 units)
BGE concentration (e.g., ± 5%)
Applied voltage (e.g., ± 1 kV)
Capillary temperature (e.g., ± 2°C)
The effect of these changes on resolution and analyte concentration would be monitored. The method is considered robust if the results remain within acceptable criteria, with the %RSD of the results being typically less than 2%.
Ruggedness is the degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, or instruments. This parameter is not always required for early-stage research methods but is critical for methods intended for widespread use.
Precision and Accuracy Assessments
Application in Impurity Profiling and Forced Degradation Studies of Amlodipine
The identification and control of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of drug products. This compound, an impurity formed from the reaction of amlodipine with reducing sugars, is a key focus in the impurity profiling of amlodipine. Its presence can indicate instability in the drug formulation, particularly those containing sugar-based excipients.
Formation via Maillard Reaction
This compound is primarily formed through a non-enzymatic browning process known as the Maillard reaction. This complex series of reactions occurs between the primary amine group of the amlodipine molecule and the carbonyl group of a reducing sugar, such as glucose or lactose (B1674315). chemicea.comlcms.cz The formation of this adduct is particularly relevant in solid dosage forms where amlodipine besylate is formulated with lactose, a common excipient. scirp.orgscirp.org
The rate of the Maillard reaction, and consequently the formation of this compound, is influenced by several factors including temperature, moisture content, and pH. researchgate.netnih.govjsirjournal.com Studies have shown that the degradation of amlodipine besylate is significantly increased in the presence of lactose and moisture, especially under accelerated storage conditions of high temperature. researchgate.netnih.govjsirjournal.com This underscores the importance of careful excipient selection and control of manufacturing and storage conditions to minimize the formation of this impurity. Research has indicated that lactose-free formulations of amlodipine are recommended to enhance stability and prevent the formation of such adducts. nih.gov
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance. These studies involve subjecting the API to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.govnih.gov While extensive forced degradation studies have been conducted on amlodipine, much of the focus has been on other degradation products like Impurity A, D, and F. nih.govscirp.orgresearchgate.net
However, the potential for this compound to form under these conditions, particularly thermal stress in the presence of a glucose source, is a critical consideration. In a forced degradation scenario, a mixture of amlodipine and glucose (or lactose) would be subjected to elevated temperatures (e.g., 80°C) for a defined period. researchgate.netnih.gov The resulting mixture would then be analyzed to identify and quantify the amount of this compound formed.
The table below outlines typical stress conditions that would be applied in a forced degradation study of amlodipine to investigate the formation of this compound.
| Stress Condition | Typical Reagent/Condition | Potential for this compound Formation |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | Low |
| Base Hydrolysis | 0.1 M NaOH | Low |
| Oxidation | 3% H2O2 | Low |
| Thermal Degradation (with glucose) | 80°C, in the presence of glucose | High |
| Photodegradation | UV light exposure | Low |
Analytical Detection and Quantification
Advanced analytical methodologies are employed for the sensitive and specific detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly used technique for impurity profiling of amlodipine. nih.govnih.gov For enhanced specificity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are invaluable tools. chemicea.comnih.govhpst.cz
A stability-indicating HPLC method for amlodipine and its impurities would be developed and validated. Such a method would be capable of separating this compound from the parent drug and other known and unknown degradation products. While specific chromatographic parameters for this compound are not extensively detailed in the public domain, a typical method would involve a C18 column with a gradient elution using a buffered mobile phase and an organic modifier like acetonitrile or methanol.
The following table provides a hypothetical set of HPLC parameters that could be optimized for the analysis of this compound.
| Parameter | Illustrative Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) | %B 0 | 20 15 | 80 20 | 80 22 | 20 25 | 20 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm and/or Mass Spectrometry |
| Column Temperature | 30°C |
In LC-MS analysis, the mass-to-charge ratio (m/z) of the protonated this compound molecule (C26H35ClN2O10) would be monitored. The theoretical monoisotopic mass of this compound is approximately 570.2035 g/mol , which would result in an [M+H]+ ion at m/z 571.2108 in the mass spectrum. Further fragmentation in MS/MS would provide structural confirmation.
The application of these advanced analytical techniques in impurity profiling and forced degradation studies is crucial for understanding the stability of amlodipine and ensuring the quality and safety of its pharmaceutical formulations.
Theoretical and Computational Investigations of Amlodipine N Glucose
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how molecules interact and to observe their behavior over time. These methods are invaluable for understanding the three-dimensional structure and flexibility of Amlodipine (B1666008) N-Glucose. While specific molecular dynamics studies on Amlodipine N-Glucose are not extensively published, insights can be drawn from simulations of the parent compound, amlodipine, and the known principles of glycosylation. smolecule.comnih.gov
Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. This is achieved through energy minimization, a computational process that adjusts the molecule's geometry to find its lowest potential energy state. researchgate.nethakon-art.com For a flexible molecule like this compound, which contains numerous rotatable bonds in both the amlodipine and glucose moieties, multiple low-energy conformations can exist.
Table 1: Example of Energy Minimization Data for Parent Compound Amlodipine Besylate This table presents data from a study on amlodipine besylate as a proxy to illustrate the type of results obtained from energy minimization.
| Computational Method | Parameter | Calculated Value | Reference |
| Hartree-Fock (HF) / ArgusLab | Minimum Potential Energy | 46.219 Kcal/mol | researchgate.net |
This data pertains to the parent compound, amlodipine besylate. Similar calculations for this compound would yield different values due to the presence of the glucose moiety.
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into molecular flexibility. mdpi.com An MD simulation of this compound would reveal the dynamic behavior of the bond linking the amlodipine nitrogen to the anomeric carbon of glucose, as well as the flexibility of the ethoxy and ester side chains.
Conformational Analysis and Energy Minimization
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. These calculations are fundamental for predicting spectroscopic characteristics, charge distribution, and reactivity.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comexplorationpub.com It is widely used to predict various properties, including vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. orientjchem.org
While specific DFT studies on this compound are not prominent in the literature, DFT has been successfully applied to characterize the parent drug, amlodipine. scribd.comnih.gov For this compound, DFT calculations could predict its IR spectrum, helping to identify unique vibrational modes associated with the C-N glycosidic bond and the numerous O-H bonds of the glucose moiety. This theoretical spectrum could serve as a reference for experimental identification. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and chemical reactivity. researchgate.net
Table 2: Predicted Spectroscopic Properties of this compound via DFT (Qualitative) This table describes the types of spectroscopic information that could be obtained for this compound using DFT calculations.
| Spectroscopic Property | Predicted Information | Relevance |
| Infrared (IR) Frequencies | Prediction of characteristic vibrational peaks for C=O, N-H, C-O, O-H, and the C-N glycosidic bonds. | Aids in structural confirmation and identification of the compound in mixtures. |
| NMR Chemical Shifts | Calculation of 1H and 13C NMR chemical shifts. | Assists in the elucidation and confirmation of the molecular structure. scribd.com |
| UV-Vis Absorption | Prediction of the wavelength of maximum absorption (λmax) based on electronic transitions (e.g., HOMO-LUMO gap). | Provides insight into the electronic properties and aids in quantitative analysis via UV-Vis spectroscopy. |
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). uni-muenchen.deresearchgate.net
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction
Prediction of Chemical Reactivity and Stability Parameters
The stability of this compound is a critical concern, as it is often an undesired degradation product. vulcanchem.com Computational methods can predict parameters that correlate with chemical reactivity and stability. Studies have shown that the formation of amlodipine glycosyl adducts can be induced by the presence of excipients like lactose (B1674315), along with magnesium stearate (B1226849) and water, leading to instability. researchgate.netnih.gov The compound is known to be a stability-indicating impurity that forms under high humidity and elevated temperatures. vulcanchem.com
Quantum chemical calculations derived from DFT, such as the HOMO-LUMO energy gap, ionization potential, and electron affinity, are powerful predictors of a molecule's kinetic stability and reactivity. nih.govresearchgate.net A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. By calculating these parameters for this compound and comparing them to the parent amlodipine, its relative stability can be theoretically assessed. For instance, the addition of the glucose moiety likely introduces new degradation pathways, such as hydrolysis of the glycosidic bond, which could be modeled computationally.
Table 3: Key Chemical Reactivity and Stability Descriptors from Quantum Calculations This table defines important theoretical parameters used to predict the chemical behavior of molecules like this compound.
| Parameter | Symbol | Definition | Significance for Reactivity/Stability |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates greater reactivity. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital. | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates greater reactivity. |
| HOMO-LUMO Energy Gap | ΔE | The energy difference between ELUMO and EHOMO. | A key indicator of kinetic stability. A smaller gap suggests higher reactivity and lower stability. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. Higher hardness correlates with greater stability. |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index | ω | χ2 / (2η) | A global index of electrophilic character. |
Structure-Property Relationship Modeling (excluding biological activity)
The investigation into the structure-property relationships of this compound, a glycosylated derivative of the widely used pharmaceutical Amlodipine, primarily relies on theoretical and computational modeling due to a scarcity of direct experimental studies. These computational approaches provide valuable insights into how the addition of a glucose moiety to the Amlodipine structure influences its physicochemical properties. The analysis often involves comparisons with the parent Amlodipine molecule and its other metabolites or impurities to predict the impact of glycosylation.
Research on the phototransformation of Amlodipine has led to the calculation of physicochemical properties for its degradation products using QSAR models, which can serve as a reference for understanding how structural modifications affect these parameters. nih.gov The addition of a bulky and polar glucose molecule to the primary amino group of Amlodipine is expected to significantly alter its properties.
Physicochemical Property Predictions
Computational tools are employed to predict key physicochemical properties of this compound. These predictions are fundamental to understanding its behavior in various chemical environments.
One of the most significant predicted changes is in solubility . The presence of multiple hydroxyl groups on the glucose moiety is expected to increase the molecule's polarity and its capacity for hydrogen bonding with water, thereby enhancing its aqueous solubility compared to Amlodipine. researchgate.net
Lipophilicity , a critical parameter influencing a molecule's permeability and distribution, is also significantly affected. The addition of the hydrophilic glucose group is predicted to decrease the lipophilicity of this compound. This is reflected in the predicted logarithm of the partition coefficient (logP), a common measure of lipophilicity.
The molecular weight and polar surface area (PSA) are inherently increased by the addition of the glucose unit. The increase in PSA, in particular, is indicative of a greater potential for interactions with polar environments.
A summary of computationally predicted properties for a closely related analogue, Amlodipine N-Galactopyranoside, which can be considered a proxy for this compound due to the isomeric similarity between glucose and galactose, is presented below.
Table 1: Predicted Physicochemical Properties of Amlodipine N-Galactopyranoside
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 571.0 g/mol | PubChem |
| XLogP3 | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 6 | PubChem |
| Hydrogen Bond Acceptor Count | 12 | PubChem |
| Rotatable Bond Count | 12 | PubChem |
| Polar Surface Area | 176 Ų | PubChem |
Impact of Glycosylation on Molecular Structure and Stability
Theoretical models suggest that glycosylation can influence the conformation and stability of the parent molecule. mdpi.com For this compound, the attachment of the glucose moiety to the flexible ethoxyamine side chain could lead to different conformational preferences compared to Amlodipine. These conformational changes, in turn, can affect intermolecular interactions and bulk properties.
Studies on the effects of N-glycosylation on therapeutic proteins have shown that glycans can protect proteins from proteolysis and thermal denaturation by maintaining an optimal conformation. creative-biolabs.com While this compound is a small molecule, the general principle that glycosylation can sterically hinder degradation pathways may apply, potentially affecting its chemical stability.
Comparative Data from Related Amlodipine Derivatives
To further contextualize the predicted properties of this compound, it is useful to compare them with data from other known Amlodipine impurities and metabolites. The following table presents QSAR-predicted properties for some phototransformation products of Amlodipine.
Table 2: Calculated Physicochemical Properties of Amlodipine and its Photoproducts
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility (mg/L) | logP |
|---|---|---|---|---|
| Amlodipine | 408.88 | 527.19 | 7.26 | 3.00 |
| AML 1 (Pyridine derivative) | 407.14 | 521.82 | 8.01 | 3.00 |
| AML 2 | 379.12 | 506.63 | 31.91 | 2.11 |
| AML 3 | 349.11 | 480.99 | 102.10 | 1.43 |
Source: Adapted from Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. nih.gov
The data in Table 2 illustrates that as the Amlodipine structure is modified, leading to changes in molecular weight and polarity, the physicochemical properties such as boiling point, water solubility, and logP are altered. The trend of increasing solubility and decreasing logP with the introduction of more polar functional groups is consistent with the expected impact of adding a glucose moiety to Amlodipine.
Potential As a Research Intermediate or Analytical Reference Standard
Role in the Development of Analytical Methods for Amlodipine (B1666008) Quality Control
The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of drug products. daicelpharmastandards.comeuropa.eu Impurities can arise from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), or interactions with excipients. nih.govdaicelpharmastandards.com Amlodipine N-Glucose is considered a stability-indicating impurity, meaning its presence can signify degradation of the Amlodipine API, often through a Maillard reaction between the primary amine group of Amlodipine and a reducing sugar like glucose. nih.govvulcanchem.com
The availability of isolated and well-characterized impurities is essential for the development and validation of analytical methods. synzeal.comnih.gov These methods, typically high-performance liquid chromatography (HPLC), are used for the routine quality control of the API and its finished dosage forms. nih.govresearchgate.net By using this compound as a reference standard, analytical chemists can:
Develop Specificity: Ensure their analytical method can distinguish between the Amlodipine API and this specific N-glucose impurity, preventing inaccurate quantification of the active ingredient. nih.gov
Establish Detection and Quantitation Limits: Determine the lowest concentration of this compound that can be reliably detected and quantified.
Validate Method Accuracy: Confirm that the method accurately measures the amount of the impurity present in a sample.
Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, heat, and oxidation, are a key part of method development. researchgate.netlcms.cz These studies help to identify potential degradation products, like this compound, that may form during the product's shelf life. Having a pure sample of this compound allows for the unequivocal identification of the impurity peak in chromatograms generated during these studies. synzeal.comdrjcrbio.com
Use as a Certified Reference Material (CRM) in Pharmaceutical Research
A Certified Reference Material (CRM) is a standard of the highest quality, with its properties certified by a recognized body. While this compound is available commercially as a reference standard from various suppliers, its status as a CRM would imply a higher level of characterization and traceability. lgcstandards.comallmpus.com
As a reference material, this compound serves several functions in pharmaceutical research and quality control: synzeal.comsynzeal.com
Identification of Unknowns: In stability studies or analyses of production batches, unknown peaks may appear in chromatograms. A reference standard of this compound allows for a direct comparison to confirm or rule out its identity.
System Suitability Testing: Before running a sequence of analytical tests, a solution containing known impurities, including this compound, can be injected to ensure the chromatographic system is performing adequately (e.g., achieving the necessary resolution between peaks).
Regulatory Submissions: Pharmaceutical companies must document their impurity control strategies in regulatory filings, such as Abbreviated New Drug Applications (ANDAs). synzeal.com The use of characterized reference standards like this compound is a fundamental part of this documentation.
The table below summarizes the key properties of this compound as an analytical standard.
| Property | Value/Description | Source |
| Chemical Name | 2-[[2-[(D-Galactopyranosyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester | synzeal.comchromatoscientific.com |
| Molecular Formula | C26H35ClN2O10 | synzeal.comvulcanchem.comindiamart.com |
| Molecular Weight | 571.0 g/mol | vulcanchem.comindiamart.com |
| Typical Application | Analytical method development, method validation, quality control, impurity identification. | synzeal.comdrjcrbio.com |
| Purity (Typical) | >95-98% (by HPLC) | lgcstandards.comallmpus.com |
Feasibility as a Precursor for Novel Glycoconjugates in Chemical Research (excluding biological activity)
Glycoconjugates, molecules containing carbohydrate moieties linked to other chemical species, are a significant area of chemical and pharmaceutical research. nih.govsci-hub.se The synthesis of novel glycoconjugates often requires specialized building blocks.
This compound, being a pre-formed adduct of a drug molecule and a sugar, presents theoretical potential as a starting material or precursor in synthetic chemistry. Its structure contains multiple reactive sites, including hydroxyl groups on the glucose moiety and the ester functionalities of the dihydropyridine (B1217469) ring.
Potential synthetic transformations could include:
Modification of the Glucose Moiety: The hydroxyl groups of the glucose unit could be selectively protected and then derivatized to introduce other functional groups, creating more complex sugar chains or linking to other molecules. sigmaaldrich.com
Enzymatic Glycosylation: Glycosyltransferases could potentially be used to add further sugar units to the existing glucose, creating specific oligosaccharide structures attached to the Amlodipine scaffold. sigmaaldrich.com This chemoenzymatic approach is a common strategy for synthesizing complex glycans. sci-hub.se
Linker Chemistry: The structure could be modified to act as a linker, connecting the Amlodipine portion to other molecules of interest, such as polymers or solid supports for affinity chromatography.
The feasibility of these synthetic routes would depend on the stability of the N-glycosidic bond and the dihydropyridine ring under various reaction conditions. The synthesis of such novel molecules is purely a chemical research endeavor, aimed at creating new molecular architectures rather than exploring biological effects. sci-hub.semdpi.com
Future Research Perspectives on Amlodipine N Glucose
Development of Novel and Sustainable Synthetic Routes
The synthesis of Amlodipine (B1666008) N-Glucose typically involves the glycosylation of amlodipine. casss.org Future research could focus on developing more efficient, sustainable, and environmentally friendly synthetic methods.
Traditional chemical synthesis of glycosides can be a laborious process that requires multiple protection and deprotection steps to avoid side reactions, which can also generate significant toxic waste. nih.govacs.org Green chemistry principles are increasingly being applied to pharmaceutical synthesis to reduce the environmental footprint. alcimed.com For the synthesis of Amlodipine N-Glucose, future research could explore several innovative and sustainable approaches:
Enzymatic Synthesis : Biocatalysis using enzymes like glycosyltransferases or engineered glycosidases (glycosynthases) offers a highly selective and sustainable alternative to chemical synthesis. nih.govbiopharminternational.comresearchgate.net These enzymatic methods operate under mild conditions, reducing energy consumption and the formation of byproducts. rsc.org The use of microbial transformation is another potential route, offering low-cost production under mild reaction conditions. biopharminternational.com Research could focus on identifying or engineering specific enzymes that can efficiently catalyze the N-glycosylation of amlodipine with high yield and stereoselectivity. Lipases, for example, have been explored for their ability to catalyze N-glucosyl amlodipine formation with high conversion rates. casss.org
Flow Chemistry : Continuous flow chemistry provides a platform for safer and more efficient glycosylation reactions. mdpi.com This technology allows for precise control over reaction parameters, leading to better selectivity and shorter reaction times. mdpi.com The development of a continuous flow process for the synthesis of this compound could enhance scalability and reduce waste.
Solid Acid Catalysts : The use of reusable solid acid catalysts, such as sulfonated biomass carbonaceous materials, presents a green alternative to traditional Lewis acid promoters used in glycosylation. researchgate.net These catalysts are advantageous due to easy separation, recovery, and reusability, which simplifies the work-up procedure and minimizes waste. researchgate.net
Electrosynthesis : As a green chemistry platform, electrosynthesis uses electrons as the reagent, avoiding the need for chemical redox agents. sigmaaldrich.commdpi.com This method satisfies many principles of green chemistry, including waste prevention and energy efficiency, and could be explored for the synthesis of amlodipine derivatives. sigmaaldrich.com
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts, sustainable. biopharminternational.comrsc.org | Identification and engineering of specific glycosyltransferases or glycosynthases for amlodipine. nih.govresearchgate.net |
| Flow Chemistry | Enhanced safety, better selectivity, shorter reaction times, improved scalability. mdpi.com | Development and optimization of a continuous flow reactor setup for the glycosylation of amlodipine. mdpi.com |
| Solid Acid Catalysis | Reusability of catalyst, simplified purification, reduced waste. researchgate.net | Screening and development of efficient and stable solid acid catalysts for the N-glycosylation reaction. researchgate.net |
| Electrosynthesis | Use of a clean reagent (electron), energy efficient, potential for novel reactivity. sigmaaldrich.commdpi.com | Investigation of electrochemical conditions to mediate the selective glycosylation of amlodipine. sigmaaldrich.com |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Formation
To ensure the quality and consistency of this compound synthesis, the implementation of Process Analytical Technology (PAT) is a crucial future direction. PAT involves the real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs). alcimed.comsigmaaldrich.com This approach moves away from reliance on end-product testing to a more integrated quality-by-design (QbD) methodology. sigmaaldrich.com
Advanced spectroscopic techniques are at the heart of PAT and can be employed for the in-situ monitoring of the formation of this compound.
Raman Spectroscopy : This non-destructive technique is well-suited for monitoring chemical reactions in real-time. sigmaaldrich.com Its high molecular specificity and minimal interference from water make it ideal for tracking the concentrations of reactants, intermediates, and products directly within the reaction vessel. nih.govsigmaaldrich.com For the synthesis of this compound, in-situ Raman spectroscopy could be used to monitor the consumption of amlodipine and the formation of the glycosidic bond, allowing for precise determination of the reaction endpoint and optimization of reaction conditions. nih.govresearchgate.net Studies have already demonstrated the utility of Raman spectroscopy for monitoring protein glycosylation in real-time. nih.govresearchgate.net
Near-Infrared (NIR) Spectroscopy : NIR spectroscopy is another powerful PAT tool for in-line or at-line analysis. mdpi.com It has been successfully used to quantify the active pharmaceutical ingredient (API) content during manufacturing processes. mdpi.com A method based on NIR could be developed to monitor the progress of the amlodipine glycosylation reaction.
Integrated HPLC Systems : For more detailed analysis, automated systems that integrate sampling with high-performance liquid chromatography (HPLC) can provide near-real-time data on product formation and purity. biopharminternational.comnih.gov A system like the "N-GLYcanyzer," developed for monitoring monoclonal antibody glycosylation, could be adapted for small molecules like this compound. biopharminternational.comnih.gov
The application of these techniques would provide a deeper understanding of the reaction kinetics and mechanisms, facilitating the development of a robust and well-controlled manufacturing process for this compound.
| Spectroscopic Technique | Application in this compound Synthesis | Potential Benefits |
| Raman Spectroscopy | In-situ, real-time monitoring of reactant consumption and product formation. nih.govsigmaaldrich.com | Non-destructive, high molecular specificity, minimal water interference, enables process automation. sigmaaldrich.com |
| Near-Infrared (NIR) Spectroscopy | In-line or at-line quantification of amlodipine and this compound. mdpi.com | Rapid analysis, suitable for solid and liquid samples, established PAT tool. mdpi.com |
| Integrated HPLC | Automated at-line or on-line analysis of reaction mixture composition and purity. biopharminternational.comnih.gov | High-resolution separation, provides detailed quantitative data on product and impurities. biopharminternational.comnih.gov |
Deeper Computational Exploration of Molecular Interactions (purely chemical)
Computational chemistry offers powerful tools to investigate the structure, stability, and reactivity of molecules at the atomic level. Future research on this compound would benefit significantly from a deeper computational exploration of its molecular interactions.
Density Functional Theory (DFT) Studies : DFT calculations can be employed to study the molecular structure, electronic properties, and reactivity of this compound. researchgate.netnih.gov Such studies can provide insights into the conformational preferences of the molecule, the nature of the glycosidic bond, and the distribution of electron density. This information is valuable for understanding its chemical behavior and potential interactions with biological targets from a fundamental chemical perspective. DFT has been previously used to investigate the molecular properties of amlodipine besylate. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations : MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in aqueous solution or interacting with model membranes. nih.gov These simulations can reveal how the glucose moiety affects the flexibility and conformational landscape of the amlodipine backbone. Understanding these dynamics is crucial for predicting its behavior in more complex systems. MD simulations have been used to study the interaction of amlodipine with lipid bilayers. nih.gov
Host-Guest Chemistry Modeling : Computational methods like semi-empirical methods (e.g., PM3) and docking calculations can be used to study the formation of inclusion complexes. nih.gov For instance, the interaction of this compound with cyclodextrins or other host molecules could be modeled to explore potential applications in formulation or as a tool for chiral separation. Such studies have been performed on amlodipine enantiomers with tartaric acid and β-cyclodextrin derivatives. nih.gov
These computational approaches, when used in conjunction with experimental data, can provide a detailed molecular-level understanding of this compound, guiding further experimental work in a more targeted and efficient manner.
| Computational Method | Research Focus for this compound | Expected Insights |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, bond analysis, reactivity descriptors. researchgate.netnih.gov | Understanding of intrinsic stability, charge distribution, and sites of potential chemical reactivity. researchgate.net |
| Molecular Dynamics (MD) Simulations | Conformational dynamics in solution, interaction with model membranes. nih.gov | Information on molecular flexibility, solvent effects, and preferred orientations in different environments. nih.gov |
| Host-Guest Modeling | Interaction with chiral selectors or formulation excipients like cyclodextrins. nih.gov | Prediction of binding affinities and structural basis for complex formation. nih.gov |
Role in Understanding Glycosylation Patterns of Drugs (general chemical interest)
The study of this compound has broader implications for the field of medicinal chemistry, particularly in understanding the role of glycosylation in modifying the properties of small-molecule drugs. Glycosylation is a critical post-translational modification for many protein therapeutics, affecting their stability, efficacy, and immunogenicity. While less common for small molecules, the principles are transferable and of significant chemical interest.
Impact on Physicochemical Properties : The addition of a glucose moiety can significantly alter a drug's properties, such as solubility, stability, and lipophilicity. Characterizing this compound provides a valuable case study for quantifying these effects. This knowledge can be generalized to predict how glycosylation might be used to optimize the pharmaceutical properties of other small-molecule drugs.
Probing Drug-Metabolizing Enzymes : this compound can serve as a chemical probe to study the behavior of enzymes involved in drug metabolism. Understanding how glycosylated drugs are recognized and processed by metabolic enzymes is of fundamental interest.
Development of Analytical Methods : The unique structure of this compound presents analytical challenges. Developing robust analytical methods for its separation, identification, and quantification will contribute to the broader toolkit available for analyzing other glycosylated small molecules.
In essence, this compound serves as a model compound. The research into its synthesis, analysis, and properties provides fundamental chemical knowledge that can be applied to the rational design of other glycosylated drugs with potentially improved characteristics.
Q & A
Q. What analytical methods are recommended for characterizing Amlodipine N-Glucose in preclinical studies?
- Answer: High-performance liquid chromatography (HPLC) and Fourier-transform infrared spectroscopy (FTIR) are standard methods. For HPLC, validated protocols involve reversed-phase C18 columns with mobile phases like acetonitrile-phosphate buffer (pH 3.0) for precise quantification . FTIR is used to confirm molecular interactions, such as compatibility studies between Amlodipine and polymers (e.g., PLGA) by identifying shifts in characteristic peaks (e.g., C=O stretching at 1700–1750 cm⁻¹) . Ensure calibration with reference standards (e.g., molecular weight 571.03 g/mol, C₂₆H₃₅ClN₂O₁₀) .
Q. How should this compound be prepared and stored to ensure stability in experimental settings?
- Answer: Dissolve the compound in anhydrous solvents (e.g., dimethyl sulfoxide or methanol) to prevent hydrolysis. Store lyophilized samples at –20°C in airtight containers with desiccants. For in vitro studies, prepare working solutions fresh daily to avoid degradation, as glucose derivatives are prone to oxidation under ambient conditions .
Q. What are the standard in vitro models for assessing this compound’s neuroprotective effects?
- Answer: Neuron cell cultures exposed to high glucose (25 mM) to simulate hyperglycemic conditions are widely used. Measure outcomes like NRF2 expression via Western blot or qPCR after treatment with Amlodipine (e.g., 5 µM dosage). Include controls with calcium channel blockers (e.g., nifedipine) to isolate L-type calcium channel (LTCC)-specific effects .
Advanced Research Questions
Q. How can contradictions in this compound’s dose-response data across studies be resolved?
- Answer: Discrepancies often arise from variations in cell types (e.g., primary neurons vs. immortalized lines) or glucose concentrations (e.g., 25 mM vs. 10 mM). Perform meta-analyses using standardized protocols (NIH preclinical guidelines) and report effect sizes with 95% confidence intervals. For example, a 2022 study found 5 µM Amlodipine effective in reducing oxidative stress in neurons but ineffective in astrocytes, highlighting cell-type specificity .
Q. What advanced techniques validate this compound’s interaction with biological targets?
- Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (e.g., KD values) between this compound and LTCC subunits. Molecular docking simulations (AutoDock Vina) predict binding sites, which can be experimentally confirmed via mutagenesis (e.g., Cav1.2 α1-subunit mutants) .
Q. How should clinical research designs be structured to translate preclinical findings on this compound?
- Answer: Follow adaptive trial designs with strict inclusion criteria (e.g., diabetic neuropathy patients stratified by HbA1c levels). Use biomarkers like serum NRF2 or oxidative stress markers (e.g., malondialdehyde) as secondary endpoints. Reference pharmacopeial standards for glucose quantification (e.g., USP 33 guidelines for glucose solution preparation) to ensure reproducibility .
Methodological and Regulatory Considerations
Q. What statistical approaches address variability in this compound’s pharmacokinetic data?
- Answer: Use mixed-effects models (e.g., NONMEM) to account for inter-subject variability in bioavailability studies. For in vitro data, apply Grubbs’ test to identify outliers and report geometric means instead of arithmetic means when log-normal distribution is observed .
Q. How do regulatory guidelines impact the validation of this compound assays?
- Answer: The NIH mandates detailed reporting of experimental conditions, including batch-specific purity data (e.g., ≥98% by HPLC) and stability profiles under stress (e.g., thermal, photolytic). For FTIR validation, include peak resolution thresholds (e.g., ≥1.5 for critical peaks) aligned with ICH Q2(R1) criteria .
Data Presentation and Replication
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
